Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
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Overview
Description
Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex heterocyclic compound that features a quinoline core structure substituted with a pyrimidinyl group and a piperidinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone.
Pfitzinger Reaction: This method involves the reaction of isatin with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst-Based Methods: Utilizing reusable catalysts to promote reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The compound’s unique structure allows it to interact with various proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Pyrimidine: A core structure in many biologically active compounds.
Uniqueness
Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a quinoline core with a pyrimidinyl and piperidinyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
832734-76-6 |
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Molecular Formula |
C23H26N4O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]quinoline |
InChI |
InChI=1S/C23H26N4O/c1-4-8-22-17(5-1)13-18(14-24-22)19-15-25-23(26-16-19)28-21-9-11-27(12-10-21)20-6-2-3-7-20/h1,4-5,8,13-16,20-21H,2-3,6-7,9-12H2 |
InChI Key |
NSLIFSATIAHANI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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